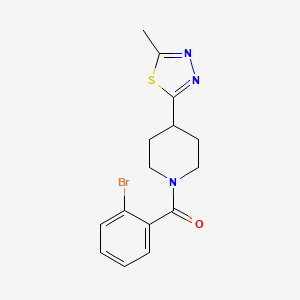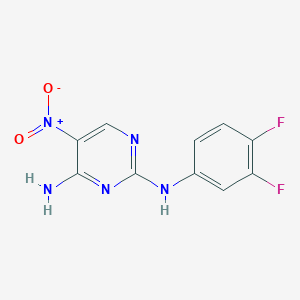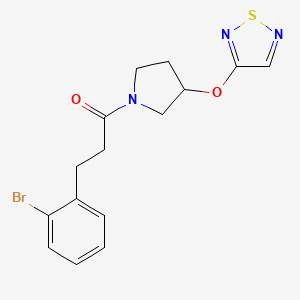
Methyl 1-cyclobutylpyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-cyclobutylpyrazole-4-carboxylate (MCPC) is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been synthesized using various methods, and its potential applications in different fields are being explored.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Applications
- Peptidotriazoles on Solid Phase : This study discusses a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase. This method is significant for the synthesis of 1H-[1,2,3]-triazoles, a class of compounds closely related to pyrazoles (Tornøe, Christensen, & Meldal, 2002).
2. Inhibitive Action in Corrosion
- Inhibition of Iron Corrosion : The inhibitory effect of bipyrazole compounds on corrosion of pure iron in acidic media was studied. The results showed that these compounds are efficient inhibitors, with the inhibition efficiency increasing with the concentration of the inhibitor (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
3. Biological and Pharmacological Research
- Synthesis of Novel 2-Amino-3-Cyanopyridine Derivatives : A study reported an ultrasound-assisted synthesis method for novel 2-amino-3-cyanopyridine derivatives bearing a 5-imidazopyrazole scaffold. These compounds were evaluated for antibacterial, antitubercular, and antioxidant activities, demonstrating significant potential in these areas (Kalaria, Satasia, Avalani, & Raval, 2014).
4. Environmental Applications
- Rhodium-Catalyzed Carboxylation of Arenes with CO2 : This research highlights a Rh-catalyzed direct carboxylation of unactivated aryl C-H bond using atmospheric CO2. The process, which involves chelation-assisted C-H activation, demonstrates the application of C-H bond activation strategy in carbon dioxide fixation (Mizuno, Takaya, & Iwasawa, 2011).
Wirkmechanismus
Target of Action
Methyl 1-cyclobutylpyrazole-4-carboxylate is a complex organic compound. Based on the structure of the compound, it is likely to interact with various biological targets .
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Pyrazole derivatives have been shown to have potential fungicidal activities, suggesting that they may interfere with the metabolic pathways of fungi .
Pharmacokinetics
The compound’s molecular weight (18021) suggests that it may have good bioavailability .
Result of Action
Based on the known activities of similar pyrazole derivatives, it may have potential antifungal activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances in the environment. Specific studies on the environmental influences on this compound are currently lacking .
Eigenschaften
IUPAC Name |
methyl 1-cyclobutylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)7-5-10-11(6-7)8-3-2-4-8/h5-6,8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNJQMHHECBBNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide](/img/structure/B2366708.png)
![N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2366709.png)





![(2-(4-chlorophenyl)-4-((2-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2366719.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2366725.png)
![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-mesitylacetamide](/img/structure/B2366726.png)
![1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2366727.png)
